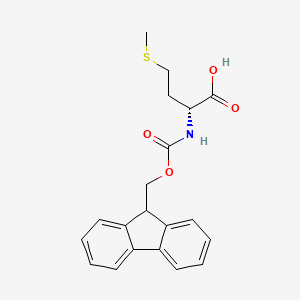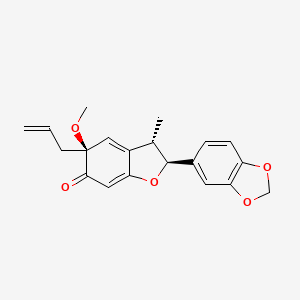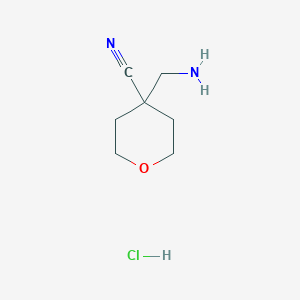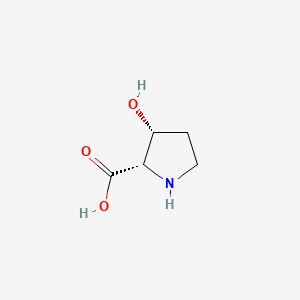![molecular formula C₁₉H₂₁N₅O₉ B1142069 2-Azido-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-D-gluconimidic Acid δ-Lactone, 3,4,6-Triacetate CAS No. 1228178-12-8](/img/no-structure.png)
2-Azido-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-D-gluconimidic Acid δ-Lactone, 3,4,6-Triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Azido-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-D-gluconimidic Acid δ-Lactone, 3,4,6-Triacetate” is a chemical compound with the molecular formula C19H21N5O9 and a molecular weight of 463.4 . It is an intermediate in the preparation of 2-Acetamido-2-deoxy-D-gluconohydroximolactone (PUGNAc) .
Physical And Chemical Properties Analysis
This compound appears as an off-white to brownish-yellow solid . It has slight solubility in DMSO and methanol . The melting point is between 58-61°C .Scientific Research Applications
Synthesis and Chemical Reactions
Preparation of Perbenzylated Derivatives : The oxidation of perbenzylated 2-azido-2-deoxy-d-hexono-1,5-lactones, including gluco and mannopyranoses, results in the formation of corresponding lactone derivatives. This process involves the use of dimethyl sulfoxide (DMSO) and acetic anhydride, demonstrating the chemical reactivity and potential for creating various derivatives of the substance (Ayadi, Czernecki & Xie, 1996).
Trisubstrate Analogue Synthesis : Phenyl 1-azido-tri-O-benzyl-I-deoxy-2-seleno-α-l-fuco-heptulopyranoside, derived from perbenzylated l-fucono-1,5-lactone, is used in the preparation of trisubstrate analogues for α(1→3)fucosyltransferase, highlighting the compound's utility in designing potential enzyme inhibitors (Heskamp et al., 1995).
properties
| { "Design of Synthesis Pathway": "The synthesis pathway of 2-Azido-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-D-gluconimidic Acid δ-Lactone, 3,4,6-Triacetate involves the protection of D-glucose followed by the reaction of the protected glucose with phenyl isocyanate to obtain the intermediate N-phenylcarbamate. The N-phenylcarbamate is then reacted with sodium azide to obtain the azido compound, which is further reacted with N-phenylcarbonyl chloride to obtain the final product.", "Starting Materials": [ "D-glucose", "Acetic anhydride", "Pyridine", "Phenyl isocyanate", "Sodium azide", "N-phenylcarbonyl chloride" ], "Reaction": [ "Protection of D-glucose using acetic anhydride and pyridine to obtain 1,2,3,4,6-pentaacetyl-D-glucose", "Reaction of 1,2,3,4,6-pentaacetyl-D-glucose with phenyl isocyanate in dry pyridine to obtain N-phenylcarbamate", "Reaction of N-phenylcarbamate with sodium azide in DMF at room temperature to obtain 2-Azido-2-deoxy-N-phenylcarbamate", "Reaction of 2-Azido-2-deoxy-N-phenylcarbamate with N-phenylcarbonyl chloride in THF at room temperature to obtain 2-Azido-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-D-gluconimidic Acid δ-Lactone, 3,4,6-Triacetate" ] } | |
CAS RN |
1228178-12-8 |
Molecular Formula |
C₁₉H₂₁N₅O₉ |
Molecular Weight |
463.4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Bromo-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane](/img/structure/B1142010.png)